(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one
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Overview
Description
The compound (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes a dichlorophenyl group, a methoxyphenyl group, and a methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common route includes the following steps:
Formation of the dichlorophenylmethoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable methoxylating agent under basic conditions to form the 2,4-dichlorophenylmethoxy intermediate.
Coupling with 4-methylphenylamine: The intermediate is then reacted with 4-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one: undergo
Properties
IUPAC Name |
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c1-16-2-8-20(9-3-16)26-13-12-23(27)17-5-10-21(11-6-17)28-15-18-4-7-19(24)14-22(18)25/h2-14,26H,15H2,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTNTZJBOMQLQA-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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